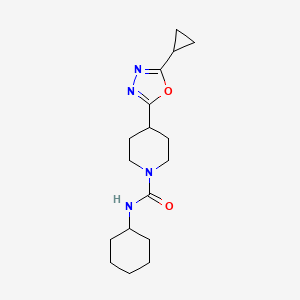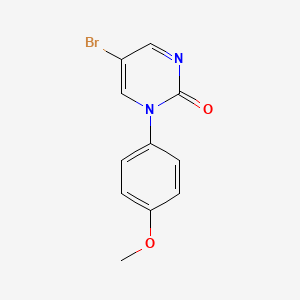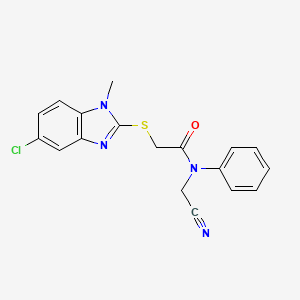
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs.
Mécanisme D'action
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide acts by inhibiting the activity of enzymes such as JAK2 and JAK3, which are involved in the regulation of cell growth and inflammation. By inhibiting these enzymes, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide prevents the proliferation of cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide also reduces inflammation by decreasing the production of pro-inflammatory cytokines. Additionally, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its potential use in the development of new drugs for the treatment of cancer and inflammation. Its low toxicity profile also makes it a promising candidate for further research. However, one limitation of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new formulations of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide that increase its solubility and bioavailability. Additionally, further studies are needed to determine the long-term effects of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide on the human body.
In conclusion, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is a promising compound with potential applications in the development of new drugs for the treatment of cancer and inflammation. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide and its future directions.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with N-(cyanomethyl)-N-phenylacetamide in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide in its pure form.
Applications De Recherche Scientifique
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-22-16-8-7-13(19)11-15(16)21-18(22)25-12-17(24)23(10-9-20)14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLQHJPTYQKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

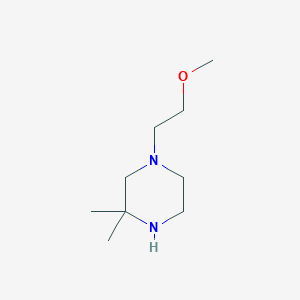

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)
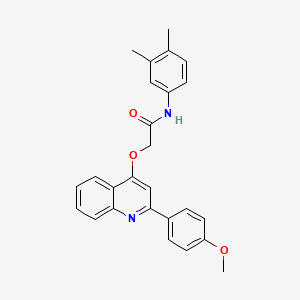

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)
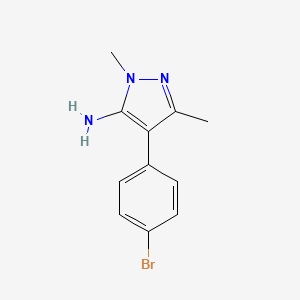
![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)
